molecular formula C29H37ClN4O3 B610062 PF-CBP1 hydrochloride

PF-CBP1 hydrochloride

Cat. No.: B610062
M. Wt: 525.1 g/mol
InChI Key: HFOZCHHWLMTUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

PF-CBP1 hydrochloride, also known as PF-CBP1 HCl, is a potent and highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and p300 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

PF-CBP1 HCl primarily targets the bromodomains of CREBBP and EP300 . These are proteins that play a crucial role in gene expression and cellular function. The IC50 values for CREBBP and EP300 are 125 nM and 363 nM respectively .

Mode of Action

PF-CBP1 HCl acts by inhibiting the bromodomains of CREBBP and EP300 . Bromodomains are involved in recognizing acetylated lysine residues on histone tails, which is a key process in the regulation of gene expression. By inhibiting these domains, PF-CBP1 HCl can modulate the transcriptional activity of these proteins .

Biochemical Pathways

The inhibition of CREBBP and EP300 by PF-CBP1 HCl affects several biochemical pathways. Notably, it modulates key inflammatory genes in primary macrophages . It also downregulates the expression of RGS4 in neurons, a target linked to Parkinson’s disease .

Pharmacokinetics

The compound is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies .

Result of Action

The inhibition of CREBBP and EP300 by PF-CBP1 HCl leads to a reduction in the expression of key inflammatory genes in primary macrophages . Additionally, it downregulates the expression of RGS4 in neurons . These effects suggest potential therapeutic applications for PF-CBP1 HCl in the treatment of inflammatory conditions and neurological disorders such as Parkinson’s disease .

Preparation Methods

The synthesis of PF-CBP1 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial production methods for this compound are also not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure consistency and purity.

Properties

IUPAC Name

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOZCHHWLMTUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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